molecular formula C15H12F2N6OS B12145569 N-(3,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12145569
M. Wt: 362.4 g/mol
InChI Key: CCUUFSKTOXEWOT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3,4-difluorophenyl group and a pyrazin-2-yl substituent on the triazole core. Its structure combines a sulfanylacetamide linker, which facilitates interactions with biological targets, and a methyl group at the 4-position of the triazole ring. This compound has garnered interest due to its structural similarity to pharmacologically active triazole derivatives, particularly in anti-inflammatory and antiproliferative contexts .

Properties

Molecular Formula

C15H12F2N6OS

Molecular Weight

362.4 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C15H12F2N6OS/c1-23-14(12-7-18-4-5-19-12)21-22-15(23)25-8-13(24)20-9-2-3-10(16)11(17)6-9/h2-7H,8H2,1H3,(H,20,24)

InChI Key

CCUUFSKTOXEWOT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

N-(3,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that confer various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Difluorophenyl group : Enhances lipophilicity and bioactivity.
  • Triazole ring : Known for diverse biological properties including antifungal and antibacterial activities.
  • Pyrazine moiety : Contributes to the compound's potential as an antimicrobial agent.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit a range of antimicrobial activities. For instance:

  • Antifungal Activity : Triazole derivatives have shown potent antifungal effects against various strains, with some exhibiting lower minimum inhibitory concentrations (MIC) than established antifungal agents like fluconazole .
CompoundTarget OrganismMIC (μg/mL)Reference
1Candida albicans0.5
2Aspergillus flavus1.0
3Staphylococcus aureus0.125

Antiviral Activity

The compound has been studied for its potential antiviral properties, particularly against HIV. The triazole ring system is known to inhibit viral enzymes crucial for replication:

  • HIV Integrase Inhibition : this compound has demonstrated promising activity in inhibiting HIV integrase, an essential enzyme for viral replication .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring interacts with target enzymes through hydrogen bonding and hydrophobic interactions.
  • Disruption of Cell Membranes : The lipophilic nature of the difluorophenyl group enhances membrane permeability, allowing for better uptake in microbial cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • A study demonstrated that triazole derivatives significantly inhibited the growth of drug-resistant bacterial strains, showcasing their potential in overcoming antibiotic resistance .

Comparative Analysis

A comparative analysis of various triazole derivatives reveals that those with additional functional groups (like pyrazine) tend to exhibit enhanced biological activity:

CompoundStructure FeaturesAntimicrobial Activity
ATriazole onlyModerate
BTriazole + PyrazineHigh
CTriazole + SulfanylVery High

Scientific Research Applications

Antifungal Applications

The compound exhibits significant antifungal properties, particularly against strains of Candida and Geotrichum.

Case Study: Antifungal Activity Evaluation

  • Objective : To evaluate the antifungal efficacy of derivatives containing the triazole moiety.
  • Methodology : A series of compounds were synthesized and tested against various fungal strains.
  • Results : Compounds demonstrated greater efficacy than fluconazole with Minimum Inhibitory Concentration (MIC) values ≤ 25 µg/mL for Candida albicans and Rhodotorula mucilaginosa .
CompoundMIC (µg/mL)Fungal Strain
26≤ 25Candida albicans
34≤ 25Rhodotorula mucilaginosa
35≤ 25Geotrichum

Anticancer Applications

N-(3,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promising results in anticancer studies.

Case Study: Anticancer Activity Assessment

  • Objective : To investigate the anticancer potential of the compound against various cancer cell lines.
  • Methodology : The compound was subjected to cytotoxicity assays against multiple cancer cell lines.
  • Results : Significant growth inhibition was observed in several lines, indicating its potential as a lead compound for cancer therapy.
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H46075.99
HOP-9267.55

Antitubercular Applications

The compound has also been evaluated for its antitubercular properties.

Case Study: Antitubercular Activity Investigation

  • Objective : To assess the efficacy of the compound against Mycobacterium tuberculosis.
  • Methodology : The compound was tested using a microdilution method to determine its MIC against M. tuberculosis H37Rv.
  • Results : The compound displayed potent activity with MIC values ranging from 4 to 64 µg/mL.
CompoundMIC (µg/mL)Strain
3m4M. tuberculosis H37Rv
3k64Rifampin-resistant strain

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s pharmacological and physicochemical properties can be contextualized by comparing it to analogs with variations in triazole substituents, aryl groups, or heterocyclic moieties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Key Substituents Biological Activity/Notes Reference
Target Compound : N-(3,4-difluorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 3,4-Difluorophenyl
- Pyrazin-2-yl
- Methyl at triazole 4-position
Potential anti-inflammatory activity inferred from fluorinated aryl groups .
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 3-Chloro-4-fluorophenyl
- Ethyl at triazole 4-position
Enhanced lipophilicity due to ethyl group; possible improved membrane permeability .
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide - 4-Chlorophenyl
- 4-Methylphenyl on triazole
Dual aryl groups may increase steric hindrance, affecting target binding .
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide - 4-Ethoxyphenyl
- Ethyl at triazole 4-position
Ethoxy group may enhance solubility but reduce potency compared to fluoro substituents .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives - Furan-2-yl
- Amino at triazole 4-position
Demonstrated anti-exudative activity (10 mg/kg) comparable to diclofenac .

Key Findings

Substituent Effects on Bioactivity: Fluorinated Aryl Groups: The 3,4-difluorophenyl moiety in the target compound likely enhances metabolic stability and target affinity compared to non-fluorinated analogs (e.g., furan-2-yl in ) due to increased electronegativity and resistance to oxidative metabolism . Pyrazine vs.

Triazole Core Modifications: Methyl vs. Amino vs. Alkyl Groups: Amino-substituted triazoles (e.g., ) exhibit anti-exudative activity but may lack the stability of alkyl-substituted derivatives under physiological conditions .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods used for analogs, such as S-alkylation of triazole-thiols with bromoacetamides in acetone/K₂CO₃ (). However, pyrazine incorporation may require optimized conditions for regioselectivity .

Q & A

Advanced Research Question

In vitro assays : Measure inhibition of inflammatory mediators (e.g., TNF-α, IL-6) in LPS-stimulated macrophages.

In vivo models : Use rat formalin-induced edema to quantify dose-dependent exudate reduction (e.g., 10–50 mg/kg doses).

Comparative SAR : Replace pyrazine with furan (as in ) to assess bioactivity variations. Key Insight : Pyrazine’s electron-deficient nature may enhance binding to hydrophobic enzyme pockets .

How to resolve contradictions in bioactivity data across studies?

Advanced Research Question
Contradictions may arise from:

  • Dosage differences : Standardize in vivo models (e.g., rat weight, administration route).
  • Impurity artifacts : Re-evaluate compound purity via HPLC and control for metabolite interference.
  • Assay variability : Cross-validate results using orthogonal methods (e.g., ELISA for cytokine levels vs. Western blot).
    Example : Discrepancies in anti-exudative efficacy may stem from variations in edema induction protocols .

What computational methods predict interactions with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2) or NF-κB. Pyrazine’s π-π stacking with COX-2’s Tyr385 is critical.
  • MD Simulations : Simulate ligand-protein stability in GROMACS (10 ns trajectories) to assess binding mode retention.
  • QSAR Models : Corrogate electronic descriptors (e.g., LogP, polar surface area) with bioactivity data .

How to optimize reaction conditions for higher synthetic yields?

Advanced Research Question

  • Solvent Screening : Test DMF vs. ethanol for alkylation efficiency (DMF may improve solubility but increase side products).
  • Catalyst Optimization : Replace KOH with milder bases (e.g., NaHCO₃) to reduce hydrolysis of acetamide.
  • Temperature Control : Maintain 60–70°C during condensation to avoid triazole ring degradation.
    Data Table :
StepReagentSolventYield (%)Reference
AlkylationKOHEthanol65–70
CondensationPyrolidoneDMF75–80

What are the challenges in determining its crystal structure?

Advanced Research Question

  • Crystallization Difficulty : Low solubility in common solvents (e.g., hexane, ether) necessitates slow evaporation from DMSO/acetone mixtures.
  • Disorder in Triazole Ring : Mitigate using low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
  • Hydrogen Bonding : Analyze packing motifs (e.g., N–H···O interactions between acetamide and pyrazine) to explain stability .

What analytical techniques confirm the presence of sulfanyl and acetamide groups?

Basic Research Question

  • FT-IR Spectroscopy : Sulfanyl (S–H) stretch at ~2550 cm⁻¹ (weak) and acetamide C=O stretch at ~1650 cm⁻¹.
  • ¹H NMR : Acetamide NH proton as a singlet at δ 8.2–8.5 ppm.
  • XPS : Sulfur 2p peak at ~163 eV for sulfanyl group .

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